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Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

Cat. No.: B1266141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Amino-4'-
methylbenzophenone and its structural isomers, 3-Amino-4'-methylbenzophenone and 4-

Amino-4'-methylbenzophenone. The objective is to furnish researchers with essential data to

distinguish between these closely related compounds, aiding in reaction monitoring, quality

control, and compound identification in drug discovery and development workflows. The guide

summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed

experimental protocols.

Structural Overview
2-Amino-4'-methylbenzophenone and its isomers share the same molecular formula

(C₁₄H₁₃NO) and core benzophenone structure, differing only in the position of the amino group

on one of the phenyl rings. This seemingly minor structural variation gives rise to distinct

spectroscopic signatures, which are critical for their unambiguous identification.

Figure 1: Chemical structures of the investigated isomers.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Amino-4'-
methylbenzophenone and its isomers. Please note that where direct experimental data for the
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3- and 4-amino isomers were not available, data from structurally similar compounds have

been used for predictive comparison and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
Compound

Aromatic Protons
(m)

-CH₃ (s) -NH₂ (br s)

2-Amino-4'-

methylbenzophenone
6.60-7.80 2.40 5.80

3-Amino-4'-

methylbenzophenone
6.70-7.70 (est.) 2.42 (est.) 3.80 (est.)

4-Amino-4'-

methylbenzophenone
6.65-7.75 (est.) 2.41 (est.) 4.10 (est.)

Estimated values are based on typical chemical shifts for similar aromatic amines and

benzophenone derivatives.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
Compound C=O

Aromatic C-
NH₂

Aromatic C-
CH₃

Aromatic C -CH₃

2-Amino-4'-

methylbenzo

phenone

198.5 150.8 142.9 115.0-138.0 21.6

3-Amino-4'-

methylbenzo

phenone

196.7 (est.) 146.5 (est.) 143.1 (est.)
114.0-138.1

(est.)
21.3 (est.)

4-Amino-4'-

methylbenzo

phenone

195.5 (est.) 151.5 (est.) 143.3 (est.)
113.0-135.0

(est.)
21.7 (est.)

Estimated values are based on spectral data of structurally related compounds.

Table 3: IR Spectroscopic Data (cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound N-H Stretch C=O Stretch
Aromatic C=C
Stretch

2-Amino-4'-

methylbenzophenone
3485, 3365 1625 1595, 1560

3-Amino-4'-

methylbenzophenone
3450, 3350 (approx.) 1640 (approx.) 1600, 1570 (approx.)

4-Amino-4'-

methylbenzophenone
3420, 3330 (approx.) 1630 (approx.) 1590, 1565 (approx.)

Approximate values for 3- and 4-amino isomers are based on typical vibrational frequencies for

similar compounds.

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragments

2-Amino-4'-

methylbenzophenone
211 194, 182, 120, 91

3-Amino-4'-

methylbenzophenone
211 (expected) 120, 92, 91 (expected)

4-Amino-4'-

methylbenzophenone
211 (expected) 120, 92, 91 (expected)

Expected fragmentation patterns are based on the principles of mass spectrometry for aromatic

ketones and amines.

Table 5: UV-Vis Spectroscopic Data (in Ethanol)
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Compound λmax (nm) Molar Absorptivity (ε)

2-Amino-4'-

methylbenzophenone
~245, ~380 Not available

3-Amino-4'-

methylbenzophenone
~240, ~310 (est.) Not available

4-Amino-4'-

methylbenzophenone
~240, ~330 (est.) Not available

Estimated values are based on the typical absorption of aminobenzophenones.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. For precise results, it is recommended to reproduce the conditions cited in the

original literature if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and

16 scans.

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a

frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a

sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.
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Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using

a hydraulic press.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-

of-flight).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,

such as ethanol or methanol. The concentration should be adjusted to yield an absorbance

value between 0.1 and 1.0 at the λmax.

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a wavelength range of 200-800 nm. Use the pure solvent as a

reference.

Compound

NMR IR MS UV-Vis

Structure Functional Groups Molecular Weight & Formula Conjugated System

Click to download full resolution via product page

Figure 3: Logical relationship of spectroscopic techniques to molecular properties.

Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of 2-Amino-4'-
methylbenzophenone and its isomers. The position of the amino group significantly influences

the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational

frequencies of the N-H and C=O bonds in IR spectroscopy, and the electronic transitions

observed in UV-Vis spectroscopy. While the mass spectra are expected to show the same

molecular ion, subtle differences in fragmentation patterns may also be observable. This

comparative guide serves as a valuable resource for the accurate identification and

characterization of these important chemical entities.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Amino-4'-
methylbenzophenone and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1266141#spectroscopic-comparison-of-2-amino-4-
methylbenzophenone-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1266141#spectroscopic-comparison-of-2-amino-4-methylbenzophenone-and-its-isomers
https://www.benchchem.com/product/b1266141#spectroscopic-comparison-of-2-amino-4-methylbenzophenone-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

